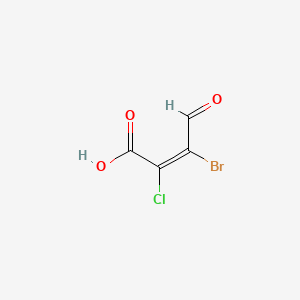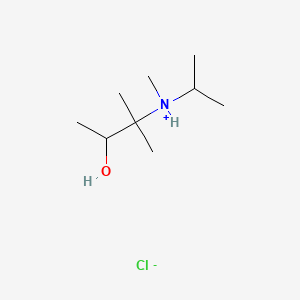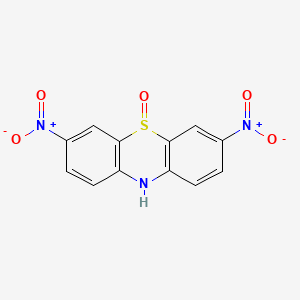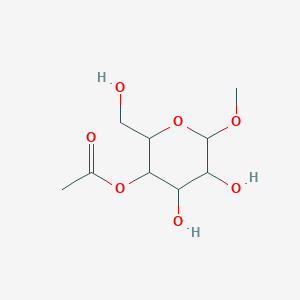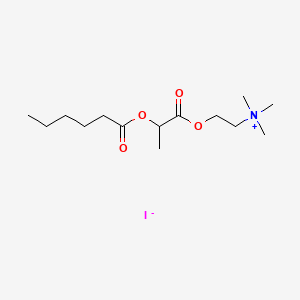
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This specific compound has unique structural features that make it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide typically involves the following steps:
Formation of the Ester Linkage: The initial step involves the esterification of a carboxylic acid with an alcohol to form an ester. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid.
Quaternization: The ester is then reacted with a tertiary amine, such as trimethylamine, in the presence of an alkylating agent like methyl iodide. This step results in the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of silver nitrate or sodium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions will produce different quaternary ammonium salts.
科学研究应用
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new disinfectants.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and surfactants.
作用机制
The mechanism of action of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the compound’s ability to integrate into the lipid bilayer and alter its structural integrity.
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Known for its use in detergents and disinfectants.
Uniqueness
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific ester linkage and quaternary ammonium structure, which provide enhanced stability and antimicrobial activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
属性
CAS 编号 |
73231-81-9 |
|---|---|
分子式 |
C14H28INO4 |
分子量 |
401.28 g/mol |
IUPAC 名称 |
2-(2-hexanoyloxypropanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H28NO4.HI/c1-6-7-8-9-13(16)19-12(2)14(17)18-11-10-15(3,4)5;/h12H,6-11H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
MIMKTUWAYMQEQM-UHFFFAOYSA-M |
规范 SMILES |
CCCCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


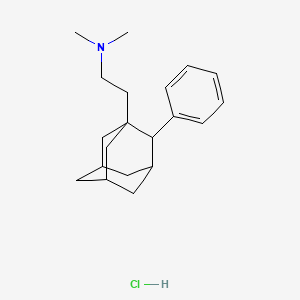
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)

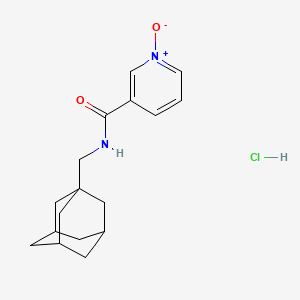

![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
